molecular formula C10H11BrN2O B1294134 (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1090388-79-6

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1294134
CAS No.: 1090388-79-6
M. Wt: 255.11 g/mol
InChI Key: JFKJUEBASITIFL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Biological Activity

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a brominated pyridine ring and a pyrrolidinyl group. These characteristics contribute to its biological activity, particularly as an inhibitor or modulator of various enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₃BrN₂O. The presence of the bromine atom at the 5-position enhances the compound's reactivity, making it suitable for various chemical transformations and biological applications. The compound's structure can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through mechanisms such as:

  • Hydrophobic interactions : The bromine atom enhances binding affinity to hydrophobic pockets in proteins.
  • Hydrogen bonding : The functional groups in the compound facilitate hydrogen bonding with target molecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties.
  • Anticancer Potential : It has been investigated for its role as an apoptosis inducer and cyclin-dependent kinase inhibitor.
  • Enzyme Inhibition : The compound shows promise as an inhibitor of specific enzymes involved in various metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against several bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of cyclin-dependent kinases

Detailed Research Findings

  • Antimicrobial Studies : In vitro tests demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) ranging from 0.2 to 1.5 µg/mL against various strains, indicating strong antibacterial properties .
  • Anticancer Activity : A study highlighted the compound's ability to induce apoptosis in specific cancer cell lines by activating intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
  • Enzyme Interaction : Research into the structure-activity relationship (SAR) revealed that modifications at certain positions on the pyridine ring could enhance or diminish enzyme inhibition efficacy. For example, compounds with electron-withdrawing groups showed improved binding affinity to their targets .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJUEBASITIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649714
Record name (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090388-79-6
Record name (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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